molecular formula C8H17ClN2 B11913354 2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride CAS No. 1956318-80-1

2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride

Cat. No.: B11913354
CAS No.: 1956318-80-1
M. Wt: 176.69 g/mol
InChI Key: BMDWUJJQXLCMKK-UHFFFAOYSA-N
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Description

2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a heterocyclic compound with the molecular formula C8H17ClN2. It is a derivative of pyrrolopyridine, a bicyclic structure containing a pyrrole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by substitution at the N-1 position with a tert-butylcarbonate group . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions may yield various halogenated derivatives .

Scientific Research Applications

2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is unique due to its specific substitution pattern and the resulting biological activities.

Biological Activity

2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a heterocyclic compound notable for its unique bicyclic structure, which combines a pyrrolidine ring with a piperidine-like system. This compound belongs to the pyrrolopyridine family and has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C₈H₁₇ClN₂
  • Molecular Weight : 176.69 g/mol

The compound's structure facilitates various chemical reactions typical of nitrogen-containing heterocycles, which can be leveraged to enhance its biological activity or synthesize analogs for research purposes .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Analgesic and Sedative Effects : Derivatives of pyrrolo[3,4-c]pyridine have been studied for their analgesic properties. For instance, certain derivatives demonstrated significant pain relief in preclinical models with minimal toxicity compared to traditional analgesics like morphine .
  • Antimycobacterial Activity : Studies have shown that pyrrolo[3,4-c]pyridine derivatives can inhibit the growth of Mycobacterium tuberculosis. For example, specific compounds exhibited a minimum inhibitory concentration (MIC) of less than 0.15 µM against this pathogen .
  • Antitumor Activity : Research has highlighted the potential of pyrrolo[3,4-c]pyridine derivatives in cancer treatment. Some compounds showed moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards noncancerous cells .
  • Antiviral Properties : Certain derivatives have also been evaluated for their ability to inhibit HIV-1 replication, with some showing effective concentrations (EC50) below 10 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications. Research indicates that:

  • The presence of specific substituents at key positions on the pyrrolopyridine scaffold can significantly enhance activity.
  • For instance, esters at position 4 were found to improve anti-HIV activity compared to other substituents .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Cyclization Reactions : Utilizing appropriate precursors to form the bicyclic structure through cyclization.
  • Functional Group Modifications : Tailoring the compound's properties by modifying functional groups to enhance solubility and biological activity .

Case Study 1: Analgesic Activity

In a study examining the analgesic properties of pyrrolo[3,4-c]pyridine derivatives, compounds were tested using the writhing test model in rodents. The results indicated that selected derivatives exhibited significant pain relief comparable to morphine but with reduced side effects .

Case Study 2: Antimycobacterial Efficacy

A series of pyrrolo[3,4-c]pyridine derivatives were synthesized and tested against Mycobacterium tuberculosis. The most effective compound demonstrated an MIC value significantly lower than traditional antimycobacterial agents, indicating its potential as a new therapeutic option .

Comparative Analysis

The following table summarizes key compounds related to this compound and their unique features:

Compound NameMolecular FormulaUnique Features
1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine HClC₉H₁₉ClN₂Contains an additional methyl group
4-Chloro-1H-pyrrolo[3,2-c]pyridineC₈H₆ClNExhibits different biological activities
5-Methyl-1H-pyrrolo[2,3-b]pyridineC₈H₉NLacks a saturated structure; distinct pharmacological profile

Properties

CAS No.

1956318-80-1

Molecular Formula

C8H17ClN2

Molecular Weight

176.69 g/mol

IUPAC Name

2-methyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine;hydrochloride

InChI

InChI=1S/C8H16N2.ClH/c1-10-5-7-2-3-9-4-8(7)6-10;/h7-9H,2-6H2,1H3;1H

InChI Key

BMDWUJJQXLCMKK-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCNCC2C1.Cl

Origin of Product

United States

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